N-[4-Amino-3-(trifluoromethyl)phenyl]-2-methylpropanamide serves as a crucial building block in organic synthesis and medicinal chemistry. [, , , ] Researchers utilize this compound as a starting material or intermediate for developing novel compounds with potential biological activities. [, , , ] The presence of the trifluoromethyl group often enhances the compound's metabolic stability and lipophilicity, which are desirable properties in drug discovery. [, ]
The compounds studied in the papers have shown significant potential in the field of pharmacology, particularly as analgesics. For example, one compound was found to be up to 6684 times more potent than morphine in analgesic activity1. Another study reported a series of N-[4-substituted 1-(2-arylethyl)-4-piperidinyl]-N-phenylpropanamides with high safety margins, indicating their potential for development into new analgesic drugs3.
In the agricultural sector, derivatives of N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide were synthesized and tested for antifungal activity against phytopathogenic fungi. Some of these compounds exhibited moderate antifungal activities, suggesting that similar compounds like N-[4-Amino-3-(trifluoromethyl)phenyl]-2-methylpropanamide could be explored for their potential use as fungicides2.
Analogues of 4-amino-N-(1-phenylethyl)benzamide were studied for their anticonvulsant activity. Although modifications to the structure of these compounds often resulted in decreased anticonvulsant potency, the research provides a foundation for understanding how structural changes can affect biological activity. This could be relevant for the development of N-[4-Amino-3-(trifluoromethyl)phenyl]-2-methylpropanamide as a potential anticonvulsant4.
The compound can be sourced from various chemical databases such as PubChem and ChemSpider, where it is cataloged under specific identifiers for research purposes. It is classified within the broader category of organic compounds, specifically under the subcategories of amides and aromatic compounds due to its structural features.
The synthesis of N-[4-Amino-3-(trifluoromethyl)phenyl]-2-methylpropanamide involves several steps, typically starting from commercially available precursors. The general synthetic route includes:
The molecular structure of N-[4-Amino-3-(trifluoromethyl)phenyl]-2-methylpropanamide can be described as follows:
Crystallographic studies may reveal detailed information about bond lengths and angles within the molecule, providing insights into its three-dimensional conformation.
N-[4-Amino-3-(trifluoromethyl)phenyl]-2-methylpropanamide can participate in various chemical reactions:
The mechanism of action for N-[4-Amino-3-(trifluoromethyl)phenyl]-2-methylpropanamide primarily relates to its interactions at the molecular level:
Studies involving kinetic assays or binding affinity measurements can provide quantitative data on its efficacy against specific biological targets.
The physical properties significantly influence its application in various fields, particularly in pharmaceuticals where solubility and stability are critical.
N-[4-Amino-3-(trifluoromethyl)phenyl]-2-methylpropanamide has diverse applications:
N-[4-Amino-3-(trifluoromethyl)phenyl]-2-methylpropanamide is an organofluorine compound with the systematic IUPAC name matching its common designation. Its molecular formula is C₁₁H₁₃F₃N₂O, corresponding to a molecular weight of 246.23 g/mol [2] [4] [5]. This molecule features a phenyl ring substituted at position 1 with a 2-methylpropanamide group (–NHC(O)CH(CH₃)₂) and at position 3 with a trifluoromethyl (–CF₃) group. Position 4 carries an amino (–NH₂) group, completing its core structure [5] [7].
Table 1: Nomenclature and Identifiers of N-[4-Amino-3-(trifluoromethyl)phenyl]-2-methylpropanamide
Identifier Type | Value |
---|---|
Systematic IUPAC Name | N-[4-Amino-3-(trifluoromethyl)phenyl]-2-methylpropanamide |
CAS Registry Number | 39235-51-3 |
Common Synonyms | FLU-6; α,α,α-Trifluoro-4′-amino-2-methyl-m-propionotoluidide |
Molecular Formula | C₁₁H₁₃F₃N₂O |
SMILES Notation | CC(C)C(=O)NC1=CC(=C(C=C1)N)C(F)(F)F |
Alternative designations include FLU-6, used predominantly in pharmacological research contexts [2] [4]. Its InChI Key (SAKLWQRDMOSOGQ-UHFFFAOYSA-N) provides a unique digital identifier for database searches and computational studies [5] [7]. Key physicochemical properties include a calculated boiling point of 289.15°C, a density of 1.284 g/cm³, and a flash point of 128.68°C [5].
The discovery of N-[4-Amino-3-(trifluoromethyl)phenyl]-2-methylpropanamide (FLU-6) is intrinsically linked to the development of anti-androgen therapies during the late 20th century. It was identified and characterized not as a novel therapeutic agent itself, but as a key biotransformation product of the non-steroidal anti-androgen drug Flutamide (2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide) [2] [4] [5]. Flutamide gained clinical approval primarily for the treatment of prostate cancer, functioning as an androgen receptor antagonist [2].
The identification of FLU-6 emerged from metabolic studies conducted in the 1980s and 1990s aimed at elucidating the fate of Flutamide in vivo. Researchers discovered that the nitro group (–NO₂) at the para position of Flutamide's phenyl ring undergoes enzymatic reduction in the liver, yielding the corresponding amino derivative (–NH₂), identified as FLU-6 [4]. This metabolic step proved pharmacologically significant, contributing to the overall biological profile of the administered Flutamide. Its characterization marked an important advancement in understanding the metabolic pathways of aromatic nitro-containing pharmaceuticals and highlighted the role of metabolites in drug efficacy.
FLU-6 functions primarily as a major active metabolite of Flutamide. The metabolic conversion occurs predominantly via hepatic cytochrome P450 enzymes, specifically involving reduction of the nitro group to an amino group. This biotransformation is crucial because FLU-6 retains significant androgen receptor binding affinity, contributing to the overall therapeutic efficacy of Flutamide in blocking androgen signaling pathways in prostate cancer cells [2] [4] [5].
Table 2: Significance of FLU-6 in Drug Metabolism and Design
Role | Description |
---|---|
Flutamide Metabolite | Primary metabolic product formed via hepatic reduction of the parent drug's nitro group to an amino group. |
Pharmacological Activity | Contributes to anti-androgen activity by binding to the androgen receptor, enhancing Flutamide's therapeutic effect. |
Chemical Intermediate | Serves as a synthetic precursor for designing novel compounds targeting NMDA receptors or tyrosine kinases. |
SAR Studies | Trifluoromethyl group enhances binding affinity in receptor-ligand interactions (e.g., NMDA receptor studies). |
Beyond its role as a metabolite, FLU-6 serves as a valuable chemical intermediate in medicinal chemistry. Its structure incorporates two features highly relevant to modern drug design: the trifluoromethyl group and the aromatic primary amine. The strong electron-withdrawing nature of the –CF₃ group significantly influences the molecule's electronic distribution, lipophilicity, and metabolic stability, enhancing its potential to penetrate biological membranes like the blood-brain barrier [6] [10]. The aromatic amine provides a handle for further chemical derivatization.
Research into structural analogs of FLU-6 has explored their affinity for the PCP binding site within the NMDA receptor complex. The trifluoromethyl group in the meta position on the phenyl ring, as seen in FLU-6, has been associated with improved binding affinity in certain N,N′-diarylguanidine derivatives designed as NMDA receptor antagonists. This highlights the role of the trifluoromethyl pharmacophore in optimizing ligand-receptor interactions for neurological targets [6]. Furthermore, the aromatic amine moiety in compounds structurally related to FLU-6 is exploited in synthesizing derivatives investigated as inhibitors of tyrosine kinases or other enzyme targets involved in proliferative diseases [8].
Figure: Metabolic Transformation of Flutamide to FLU-6Flutamide (Parent Drug: R = NO₂) → Metabolic Reduction → FLU-6 (Metabolite: R = NH₂)
The structural features embodied by FLU-6 – the strategically positioned trifluoromethyl group and the aromatic amine – continue to make it a relevant scaffold and intermediate in ongoing research focused on developing new therapeutic agents targeting hormone-dependent cancers and central nervous system disorders [6] [8] [10].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9